Methyl 3-bromo-5-(2-bromoacetyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 It is a derivative of benzoic acid and contains both bromine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-(2-bromoacetyl)benzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-acetylbenzoate to introduce the bromoacetyl group, followed by further bromination to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .
Scientific Research Applications
Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester moiety play crucial roles in its reactivity and binding to targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a bromoacetyl group.
Methyl 3-(2-bromoacetyl)benzoate: Lacks the additional bromine atom at the 5-position.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a second bromine atom.
Uniqueness
Its dual bromination allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H8Br2O3 |
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Molecular Weight |
335.98 g/mol |
IUPAC Name |
methyl 3-bromo-5-(2-bromoacetyl)benzoate |
InChI |
InChI=1S/C10H8Br2O3/c1-15-10(14)7-2-6(9(13)5-11)3-8(12)4-7/h2-4H,5H2,1H3 |
InChI Key |
YECRQDRXBUFAIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)CBr)Br |
Origin of Product |
United States |
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